molecular formula C18H18ClNO2 B7465579 N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B7465579
M. Wt: 315.8 g/mol
InChI Key: AGANFXLJSIUCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide is a selective antagonist of adenosine A1 receptors, which are widely distributed in the brain, heart, and other organs. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide binds to the adenosine A1 receptor and blocks its activation by adenosine, resulting in a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease cell proliferation and induce apoptosis in cancer cells, to reduce infarct size and improve cardiac function in animal models of myocardial infarction, and to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and pain.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for specific targeting of this receptor. It is also relatively stable and easy to synthesize. However, N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its effects can be influenced by the presence of other adenosine receptor subtypes, which can complicate interpretation of results.

Future Directions

There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of cardiovascular disorders, such as heart failure and arrhythmias. In addition, further studies are needed to elucidate the mechanisms underlying its effects on cognitive function and to explore its potential use in the treatment of neurological disorders.

Synthesis Methods

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized by the condensation of 3-chlorobenzylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in several cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to have cardioprotective effects in animal models of myocardial infarction and to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of pain, epilepsy, and sleep disorders.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-6-3-4-13(10-16)8-9-20-18(21)15-11-14-5-1-2-7-17(14)22-12-15/h1-7,10,15H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANFXLJSIUCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide

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